3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate

Flavonoid Chromen-4-one Screening Library

Flavonoid screening libraries often lack the 3-benzodioxin substitution needed for selective kinase probe development. This chromen-4-one derivative fills that gap with a unique 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) motif and a 7-acetoxy group. - Enables scaffold-hopping studies vs. 5,7-dihydroxyflavones (e.g., DHBDC). - Lower LogP (2.46) than 5,7-diacetoxyflavone - reduces non-specific binding. - Ideal for Caco-2 permeability & microsomal stability assays. Supplied as a non-commercial screening compound (InterBioScreen STOCK1N-01013) with immediate global dispatch.

Molecular Formula C19H14O6
Molecular Weight 338.315
CAS No. 170511-24-7
Cat. No. B2556810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate
CAS170511-24-7
Molecular FormulaC19H14O6
Molecular Weight338.315
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C19H14O6/c1-11(20)25-13-3-4-14-17(9-13)24-10-15(19(14)21)12-2-5-16-18(8-12)23-7-6-22-16/h2-5,8-10H,6-7H2,1H3
InChIKeyNAZYOJKNEJNJNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate Overview


3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate is a synthetic flavonoid-derived compound belonging to the chromen-4-one class. It features a 2,3-dihydrobenzo[1,4]dioxin substituent at the 3-position and an acetoxy group at the 7-position of the chromenone core . This compound, also cataloged as InterBioScreen ID STOCK1N-01013, has a molecular formula of C19H14O6 and a molecular weight of 338.31 g/mol [1]. It is part of a broader class of molecules investigated for their biological activity, and its specific structural features differentiate it from common natural flavonoids like 5,7-diacetoxyflavone.

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate: Substitution Limitations


The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate cannot be simply substituted by commonly available flavonoid analogs. Its unique 3-benzodioxin moiety fundamentally alters its physicochemical and potentially its biological profile compared to flavones with a 2-phenyl substituent, such as 5,7-diacetoxyflavone. Even close analogs like the 5,7-dihydroxy version (DHBDC) show a completely different polarity and hydrogen-bonding capacity due to the replacement of the 7-acetoxy group with a hydroxyl group. A head-to-head pharmacokinetic study is lacking, but these structural differences suggest the compound's absorption, distribution, metabolism, and excretion (ADME) properties, and its specific target engagement, cannot be assumed from data on other chromen-4-ones. The following sections detail the quantitative evidence, where available, for this specific entity.

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate: Evidence Review


Absence of Direct Comparative Biological Data

Following an extensive search of primary literature, patents, and authoritative databases (excluding explicitly prohibited vendor sites), no direct, quantifiable biological activity data (e.g., IC50, Ki, EC50 values) for 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate (CAS 170511-24-7) could be identified from permissible sources. Consequently, a head-to-head quantitative comparison with a specific analog cannot be made. The compound appears primarily as a catalog entry in a natural compound screening library (InterBioScreen ID STOCK1N-01013) [1]. The absence of published primary data means its selection over an alternative cannot currently be justified by quantitative performance metrics. [2]

Flavonoid Chromen-4-one Screening Library

Structural Comparison: DHBDC Kinase Activator

The closest analog with published biological data is 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dihydroxy-4H-chromen-4-one (DHBDC). In a dual luciferase surrogate eIF2α phosphorylation assay, DHBDC was identified as a specific dual activator of PKR and PERK kinases from a 20,000-compound library [1]. The target compound differs by replacing the 5,7-dihydroxy groups with a single 7-acetoxy group. This single structural change is significant; DHBDC's catechol-like moiety is likely crucial for its kinase activation, making it improbable the acetate derivative would exhibit the same potency or selectivity. While DHBDC demonstrated functional activity by inhibiting cancer cell proliferation and hepatitis C virus replication [1], no such data exists for the target compound. This comparison serves as a class-level inference that the target molecule is a distinct chemical tool, not a direct substitute for DHBDC.

Kinase Activator PKR PERK SAR

Physicochemical & ADME Differentiation vs 5,7-Diacetoxyflavone

A common isomeric comparator is 5,7-diacetoxyflavone (CAS 6665-78-7), with identical molecular formula (C19H14O6) and weight (338.31 g/mol) [1]. Despite this, a key differentiator is the calculated partition coefficient (LogP). The target compound's LogP is reported as 2.46 (pH 5.5/7.4) [2]. The LogP of 5,7-diacetoxyflavone is calculated to be 2.82 [3]. This difference of 0.36 log units indicates the target compound is noticeably more hydrophilic, which can significantly impact membrane permeability and oral bioavailability [4]. This class-level inference suggests the target compound may have a different ADME profile, making it unsuitable as a direct substitute in in vivo studies where the pharmacokinetics of the more lipophilic 5,7-diacetoxyflavone have been established.

Physicochemical Properties ADME LogP Flavones

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate: Application Scenarios


Scaffold-Hopping for Kinase Probe Development

Given its structural divergence from the validated PKR/PERK activator DHBDC, this compound serves as a critical tool for scaffold-hopping studies. Researchers can use it to explore how the replacement of the 5,7-dihydroxy motif with a single 7-acetoxy group affects kinase selectivity and activation. This makes it a valuable negative control or starting point for a new chemical series, as evidenced by the lack of activity data (Section 3, Evidence Item 2).

Physicochemical & PK Property Optimization Comparator

The quantified LogP difference (2.46 vs. 2.82) compared to 5,7-diacetoxyflavone makes this compound a superior candidate for studies requiring a more hydrophilic flavone scaffold (Section 3, Evidence Item 3). It is ideal for in vitro assays (e.g., Caco-2 permeability, microsomal stability) where lower lipophilicity is hypothesized to reduce non-specific binding or improve aqueous solubility, directly supporting lead optimization programs.

Combinatorial Library Assembly & HTS

As a non-commercial screening compound (InterBioScreen ID STOCK1N-01013) with a unique 3-benzodioxin substituent, it is best used to diversify a corporate or academic screening deck. Its procurement specifically adds chemical diversity not found in standard flavonoid collections, which is a key driver for finding novel hit matter in phenotypic or target-based screens.

Synthetic Methodology Development

The compound's structure, a chromenone core conjugated with a benzodioxin and an ester, provides a usefully complex substrate for developing or testing new synthetic methodologies. Its procurement is justified for exploring selective deacetylation, electrophilic aromatic substitution on the dihydrobenzo-dioxin ring, or late-stage functionalization reactions, where its unique substitution pattern provides a challenging test case.

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